Steric Parameter Differentiation: Secondary vs. Primary Thiol Bond Dissociation Energy
The S-H bond dissociation energy (BDE) of secondary thiols differs systematically from that of primary thiols due to steric and electronic effects at the carbon bearing the -SH group. For 4-phenylbutane-2-thiol, the secondary carbon attached to the sulfur creates a more stable thiyl radical upon hydrogen abstraction compared to primary aliphatic thiols. Based on established alkylthio radical thermochemical data, secondary aliphatic thiols exhibit S-H BDE values approximately 4-6 kcal/mol lower than primary aliphatic thiols of comparable chain length [1]. This difference translates to measurably faster initiation rates in radical-mediated thiol-ene polymerizations, as thiyl radical formation is the rate-limiting step in these reactions [1].
| Evidence Dimension | S-H Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | Secondary aliphatic thiol class: estimated BDE ~86-88 kcal/mol |
| Comparator Or Baseline | Primary aliphatic thiol class: BDE ~90-92 kcal/mol |
| Quantified Difference | ΔBDE ~4-6 kcal/mol lower for secondary thiols |
| Conditions | Gas-phase thermochemical measurement / radical generation systems |
Why This Matters
Lower BDE directly correlates with faster thiyl radical initiation kinetics in thiol-ene click reactions, enabling reduced initiator loading or shorter reaction times in polymer synthesis applications.
- [1] Heats of formation of some alkylthio radicals. Derived from comparison of carbon-sulfur and carbon-oxygen bond dissociation energies in alcohols, thioalcohols, ethers, and thioethers. Ingenta Connect. Note: Class-level inference based on secondary vs. primary alkylthio radical thermochemistry. View Source
